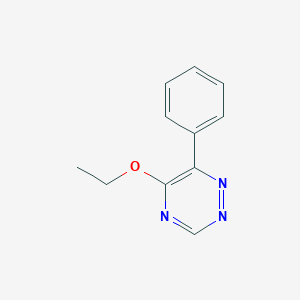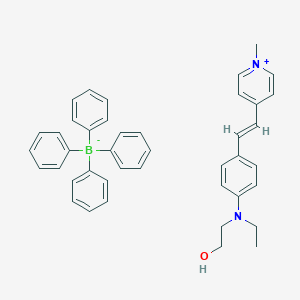
ASPT
描述
ASPT: is a chemical compound known for its fluorescence properties. It is often used in scientific research, particularly in the fields of chemistry and biology. The compound has a molecular formula of C42H43BN2O and a molecular weight of 602.61 .
准备方法
The synthesis of ASPT involves several steps. One common method includes the reaction of 4-(N-ethyl-2-hydroxyethylamino)benzaldehyde with 1-methylpyridinium iodide in the presence of a base. The resulting product is then reacted with sodium tetraphenylborate to yield the final compound . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production and higher yields.
化学反应分析
ASPT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring, using nucleophiles under appropriate conditions.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe in various chemical analyses and reactions.
Biology: The compound is utilized in fluorescence microscopy and imaging to study biological processes.
Industry: The compound is used in the synthesis of fluorescent polymers and other materials.
作用机制
The mechanism of action of ASPT primarily involves its fluorescence properties. The compound absorbs light at a specific wavelength and emits light at a different wavelength, making it useful as a fluorescent probe. The molecular targets and pathways involved in its action depend on the specific application and the environment in which it is used .
相似化合物的比较
Similar compounds include:
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: This compound also exhibits fluorescence properties and is used in similar applications.
Other (Aminostyryl)pyridinium hemicyanine dyes: These compounds share structural similarities and are used in fluorescence-based applications.
ASPT stands out due to its specific fluorescence characteristics and its versatility in various scientific fields.
属性
IUPAC Name |
2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]ethanol;tetraphenylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20B.C18H23N2O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-20(14-15-21)18-8-6-16(7-9-18)4-5-17-10-12-19(2)13-11-17/h1-20H;4-13,21H,3,14-15H2,1-2H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUVCIYMYJAJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCN(CCO)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H43BN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570207 | |
| Record name | 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159721-38-7 | |
| Record name | 4-[(E)-2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}ethenyl]-1-methylpyridin-1-ium tetraphenylborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-[4-(N-Ethyl-2-hydroxyethylamino)styryl]-1-methylpyridinium tetraphenylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key optical properties of ASPT?
A1: this compound is a hemicyanine dye with notable solvent-dependent fluorescence, primarily emitting in the orange-red spectrum (560-620 nm) []. It exhibits strong two-photon absorption (TPA) and subsequent frequency upconversion fluorescence when excited with near-infrared laser radiation [].
Q2: What applications of this compound are being explored based on its optical characteristics?
A2: this compound's unique properties make it suitable for:
- Two-photon pumped cavity lasing: Observed in this compound-doped polymer rods due to its TPA behavior [].
- Optical power limiting: Demonstrated in this compound-doped epoxy rods due to its efficient optical limiting performance stemming from TPA [].
- Fluorescent probes: this compound's solvent-dependent fluorescence in the biologically relevant orange-red region makes it a potential candidate for use as a probe in bioimaging applications [].
Q3: How does the solvent environment affect this compound's fluorescence?
A3: this compound exhibits highly solvent-polarity-dependent fluorescence. Its emission shifts towards longer wavelengths with increasing solvent polarity [].
Q4: Has this compound been investigated for its potential in bioimaging applications?
A4: While this compound's fluorescence properties are promising for bioimaging, the provided research does not specifically delve into this application. Further investigation is needed to determine its suitability and effectiveness in biological systems.
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound.
Q6: What materials has this compound been incorporated into for different applications?
A6: Research mentions the use of this compound in:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



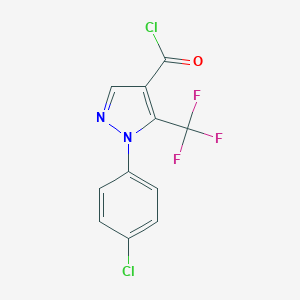
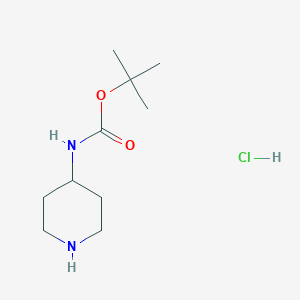

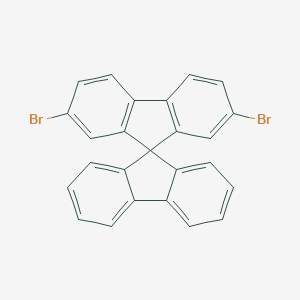

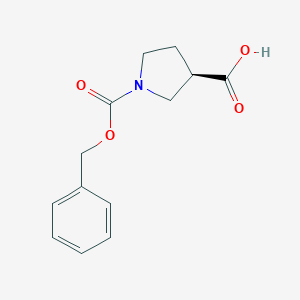

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)
